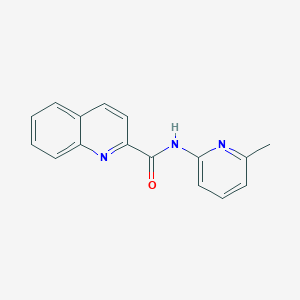
N-(6-methyl-2-pyridinyl)-2-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of quinoline derivatives, including those similar to N-(6-methyl-2-pyridinyl)-2-quinolinecarboxamide, often involves the construction of the quinoline or pyridine rings through classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, and green reaction protocols starting from suitable precursors. These methods aim at developing novel synthetic strategies for constructing complex molecules with potential industrial and medicinal applications, focusing on efficiency and the green chemistry aspect (Patra & Kar, 2021).
Molecular Structure Analysis Quinoline and its derivatives, including the compound , are known for their complex molecular structures that allow for a wide range of chemical reactions and biological activities. The molecular structure of such compounds often includes a nitrogenous bicyclic heterocyclic framework, where a pyridine moiety is fused with a benzene ring, providing a basis for high electron density and the potential for forming stable chelating complexes (Verma, Quraishi, & Ebenso, 2020).
Chemical Reactions and Properties Quinoline derivatives exhibit a wide range of chemical reactions, primarily due to the presence of reactive sites that allow for nucleophilic and electrophilic substitutions. These compounds can engage in coordination bonding with metallic surfaces, forming stable chelating complexes, which is a basis for their application as anticorrosive materials. The presence of polar substituents enhances their ability to adsorb on metallic surfaces and protect against corrosion (Verma, Quraishi, & Ebenso, 2020).
作用機序
Target of Action
GNF-Pf-1000, also known as Oprea1_176339, CBMicro_041231, or N-(6-methyl-2-pyridinyl)-2-quinolinecarboxamide, is a compound that has been found to target the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to encode a member of the major facilitator superfamily (MFS) . This protein, PfMFR3, is localized to the parasite mitochondrion .
Mode of Action
The compound interacts with its target, PfMFR3, and is believed to play roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Biochemical Pathways
It is known that the compound affects the function of the mitochondrion in the parasite, suggesting that it may impact energy production and other mitochondrial processes .
Result of Action
The molecular and cellular effects of GNF-Pf-1000’s action include decreased sensitivity to certain antimalarial compounds that have a mitochondrial mechanism of action . This suggests that the compound may contribute to the development of drug resistance in parasites.
生化学分析
It has been identified as a potential antimalarial agent .
Biochemical Properties
GNF-Pf-1000 plays a significant role in biochemical reactions, particularly in the context of malaria treatment. It has been found to interact with various enzymes and proteins within the Plasmodium falciparum parasite .
Cellular Effects
GNF-Pf-1000 has profound effects on the cellular processes of the Plasmodium falciparum parasite. It influences cell function by disrupting the parasite’s metabolic pathways, impacting cell signaling pathways, altering gene expression, and interfering with cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of GNF-Pf-1000 involves binding interactions with biomolecules within the parasite, leading to enzyme inhibition or activation and changes in gene expression . The exact details of these interactions are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GNF-Pf-1000 have been observed over time. The compound has shown stability and has demonstrated long-term effects on the cellular function of the Plasmodium falciparum parasite in both in vitro and in vivo studies .
Metabolic Pathways
GNF-Pf-1000 is involved in several metabolic pathways within the Plasmodium falciparum parasite. It interacts with various enzymes and cofactors, and can affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of GNF-Pf-1000 within cells and tissues are critical aspects of its function. The compound is believed to interact with certain transporters or binding proteins, which may influence its localization or accumulation .
Subcellular Localization
The subcellular localization of GNF-Pf-1000 and its effects on activity or function are areas of active research. It is possible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
N-(6-methylpyridin-2-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-5-4-8-15(17-11)19-16(20)14-10-9-12-6-2-3-7-13(12)18-14/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZGGKFIVNSTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5640561.png)
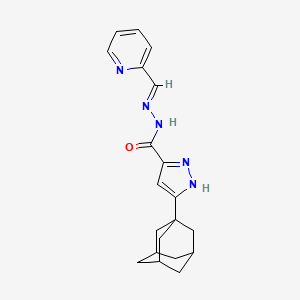
![[(3aS*,10aS*)-2-[(5-propylisoxazol-3-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5640580.png)
![3-(2-chlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5640587.png)
![2-(dimethylamino)-2-(3-fluorophenyl)-N-[4-(hydroxymethyl)benzyl]acetamide](/img/structure/B5640594.png)

![(3S*,4R*)-1-[3-(2-aminoethyl)benzyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5640608.png)
![(3aR*,4R*,7S*,7aS*)-2-{[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}octahydro-1H-4,7-epoxyisoindole](/img/structure/B5640615.png)
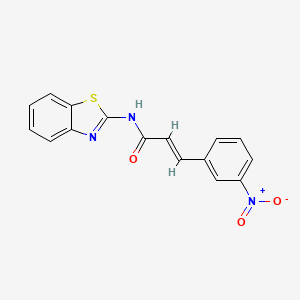
![ethyl 2-amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5640636.png)
![methyl 4-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5640649.png)
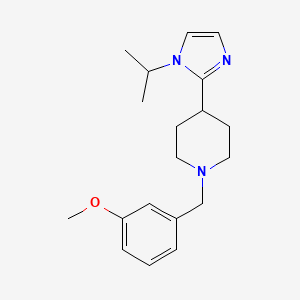
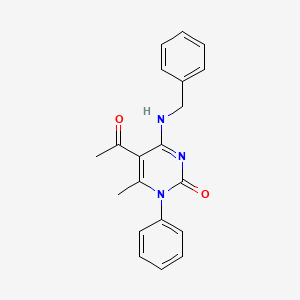
![1-[2-(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5640678.png)